molecular formula C7H6O3 B12864643 3-Methylfuran-2,5-dicarbaldehyde

3-Methylfuran-2,5-dicarbaldehyde

Cat. No.: B12864643
M. Wt: 138.12 g/mol
InChI Key: YMXLUWJNVGGYMW-UHFFFAOYSA-N
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Description

3-Methylfuran-2,5-dicarbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and aldehyde groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-methylfuran using specific oxidizing agents under controlled conditions. For instance, the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium can facilitate the formation of the desired aldehyde groups .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylfuran. This process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylfuran-2,5-dicarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Methylfuran-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the furan ring. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

3-methylfuran-2,5-dicarbaldehyde

InChI

InChI=1S/C7H6O3/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3

InChI Key

YMXLUWJNVGGYMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C=O)C=O

Origin of Product

United States

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